molecular formula C11H11NO2S B3380662 Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate CAS No. 201733-74-6

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate

Cat. No.: B3380662
CAS No.: 201733-74-6
M. Wt: 221.28 g/mol
InChI Key: SZWLAJXMAPFGKS-CMDGGOBGSA-N
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Description

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate (CAS 201733-74-6) is a versatile chemical building block that belongs to the class of thiophene-based cyanoacrylate derivatives. This hybrid scaffold merges the electron-rich, aromatic thiophene ring—a structure of high value in medicinal and materials chemistry—with the highly reactive electron-deficient cyanoacrylate group, making it a privileged synthon for various research applications . Its primary research value lies in its application as a precursor in the synthesis of organic optoelectronic materials, including dye-sensitized photovoltaic cells and fluorescent sensors, where its molecular planarity and conjugation are critical for light-absorption properties . It also serves as a key intermediate for the construction of complex heterocyclic systems relevant in pharmaceutical and agrochemical research . The compound can be synthesized via a straightforward Knoevenagel condensation of thiophene-2-carboxaldehyde and ethyl cyanoacetate in ethanol, catalyzed by piperidine, yielding a yellowish-brown solid with a melting point of 366–367 K . Crystallographic studies reveal a nearly planar molecular structure, which facilitates the formation of a specific three-dimensional crystal packing directed by C–H···O and C–H···N interactions . The compound has a molecular formula of C11H11NO2S and a molecular weight of 221.28 g/mol . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-2-cyano-3-thiophen-2-ylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLAJXMAPFGKS-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Crystallographic Elucidation of Molecular Structure and Conformation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Characterization

No specific ¹H NMR, ¹³C NMR, or 2D-NMR (COSY, HMQC, HMBC) experimental data for Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate could be located.

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Published IR spectra detailing the vibrational modes and functional groups specific to Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate were not found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

While the molecular formula (C₁₁H₁₁NO₂S) and weight (221.28 g/mol ) are known, detailed HRMS studies, including fragmentation patterns for structural confirmation, are not available in the public domain. chemscene.com

X-ray Crystallography for Solid-State Structure and Conformational Analysis

There is no evidence of a solved crystal structure for Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate in the searched crystallographic databases. Therefore, information regarding its solid-state conformation, bond angles, and intermolecular interactions cannot be provided. In contrast, extensive crystallographic data exists for the acrylate (B77674) analogue. nih.govresearchgate.net

Due to the strict requirement to focus solely on Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate , and the absence of specific research data for this compound, the generation of the requested article with the required scientific rigor and accuracy is not feasible.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on “Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate” with the specified level of detail.

The detailed structural, conformational, and crystallographic information required to address the outline—including data on crystal packing, intermolecular interactions, molecular planarity, conformational isomerism, and polymorphism—is not available in published research for this specific compound.

The instructions demand that the article focus solely on "Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate" and be based on detailed research findings. As no such findings could be located, fulfilling the request would not be possible without violating the core requirements of scientific accuracy and strict adherence to the specified subject.

Extensive crystallographic data is available for the closely related but structurally distinct compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. However, presenting this information would contradict the explicit instruction to focus only on the requested "but-2-enoate" derivative.

Chemical Reactivity and Transformation Pathways

Reactivity of the α,β-Unsaturated Cyanoenoate System

The α,β-unsaturated cyanoenoate system is the central feature governing the reactivity of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate. The electron-withdrawing properties of the nitrile (-CN) and ethyl ester (-COOEt) groups, which are in conjugation with the C=C double bond, render the β-carbon atom electrophilic. This electronic arrangement makes the molecule susceptible to a variety of addition and cycloaddition reactions.

The polarized nature of the α,β-unsaturated system makes Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate an excellent Michael acceptor. masterorganicchemistry.com In a Michael or conjugate addition reaction, a nucleophile attacks the electrophilic β-carbon of the butenoate chain. This type of reaction is highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction. masterorganicchemistry.comrsc.org

Thiols, in particular, are excellent nucleophiles for conjugate additions due to the high polarizability and nucleophilicity of sulfur. rsc.orgnih.gov The reaction with a thiol (R-SH) would proceed via the attack of the thiolate anion on the β-carbon, followed by protonation to yield the corresponding thioether adduct. Similarly, amines and carbanions (such as those derived from malonates or cyanoacetates) are effective nucleophiles for this transformation. chempedia.inforesearchgate.net

Table 1: Representative Michael Addition Reactions on α,β-Unsaturated Systems

Nucleophile (Donor)Michael Acceptor SubstrateProduct TypeCatalyst/Conditions
Thiol (e.g., Cysteine)N-substituted maleimideThioetherpH 6.5–7.5 rsc.org
Ethyl cyanoacetate (B8463686)Diethyl ethylidenemalonateDi-ester dinitrileRuH2(PPh3)4 chempedia.info
Indole3-Nitro-2H-chromeneIndole-chromene adductOrganocatalyst researchgate.net
Ethyl 3-aminobut-2-enoate2-Substituted 3-nitro-2H-chromenesFunctionalized chromeneNot specified researchgate.net

This table presents analogous reactions to illustrate the principle of Michael Addition.

The structure of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate allows it to potentially act as either a diene or a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

As a Dienophile: The electron-deficient double bond of the cyanoenoate system makes the molecule a competent dienophile. organic-chemistry.orglibretexts.org Electron-withdrawing groups like cyano and ester functions enhance the dienophilic character of an alkene, facilitating reactions with electron-rich dienes. organic-chemistry.org It can react with various dienes, including heterocyclic dienes, to form six-membered rings. The reaction's rate and selectivity can often be improved by using Lewis acid catalysts, which coordinate to the electron-withdrawing groups and further lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

As a Diene: The thiophene (B33073) ring contains a conjugated system of π-electrons and could theoretically function as the diene component. However, the aromatic character of thiophene makes it a poor diene in thermally-driven Diels-Alder reactions, as participation in the cycloaddition would require the loss of aromatic stabilization energy. mdpi.com Consequently, thiophene itself does not readily undergo Diels-Alder reactions except under harsh conditions like high pressure. mdpi.com However, the presence of the vinyl substituent at the 2-position creates a 2-vinylthiophene (B167685) system, which can act as a diene. Studies have shown that 2-vinylthiophene can successfully react with dienophiles like maleic anhydride (B1165640) to form tetrahydrothianaphthene derivatives. acs.orgacs.org

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). Thiophene is generally more reactive than benzene (B151609) in these reactions, with a strong preference for substitution at the α-positions (C2 and C5). researchgate.net In Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, the C2 position is already substituted.

The 2-cyano-3-ethyl-but-2-enoate substituent is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects (-I, -R). libretexts.org EWGs deactivate the aromatic ring towards electrophilic attack by reducing its electron density. wikipedia.orglumenlearning.com Despite this deactivation, electrophilic substitution can still occur, typically directing the incoming electrophile to the position least deactivated. For a 2-substituted thiophene, substitution is strongly favored at the C5 position. DFT studies on similar systems confirm that the α-carbon atom is preferred for electrophilic attack both kinetically and thermodynamically. researchgate.net Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product predominantly. For instance, nitration of thiophenes can be achieved with reagents like nitric acid in trifluoroacetic anhydride. semanticscholar.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionElectrophileReagent ExampleExpected Major Product
NitrationNO₂+HNO₃/H₂SO₄Ethyl 2-cyano-3-(5-nitrothiophen-2-yl)but-2-enoate
BrominationBr⁺Br₂/FeBr₃Ethyl 2-cyano-3-(5-bromothiophen-2-yl)but-2-enoate
AcylationRCO⁺CH₃COCl/AlCl₃Ethyl 2-cyano-3-(5-acetylthiophen-2-yl)but-2-enoate

Transformations Involving the Ester and Nitrile Functional Groups

Beyond the reactivity of the conjugated system, the ester and nitrile groups can undergo their own characteristic transformations.

The ethyl ester functionality can be readily transformed through hydrolysis or transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then eliminates the ethoxide leaving group. This process is irreversible as the resulting carboxylate is deprotonated under basic conditions.

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting the compound with methanol (B129727) and an acid catalyst would lead to the formation of the corresponding methyl ester. researchgate.net The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol (ethanol) from the reaction mixture. wikipedia.orgmdpi.comscirp.org

The nitrile group is a versatile functional group that can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amine: The nitrile can be fully reduced to a primary amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). The choice of reagent is critical to avoid the simultaneous reduction of the ester group. While LiAlH₄ would also reduce the ester, catalytic hydrogenation can sometimes be performed selectively.

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be accomplished using specific reagents that deliver a single hydride equivalent and form a stable intermediate that resists further reduction until workup. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The intermediate imine-aluminum complex is stable at low temperatures and is hydrolyzed to the aldehyde upon aqueous workup.

The presence of the α,β-unsaturated system introduces a further consideration of chemoselectivity. Some reducing agents, particularly those used in catalytic hydrogenation or certain hydride reagents, can also reduce the carbon-carbon double bond (conjugate reduction). rsc.orgtandfonline.comorganic-chemistry.orgacs.org Therefore, achieving selective reduction of the nitrile without affecting the ester or the double bond requires careful selection of reagents and reaction conditions.

Table 3: Summary of Potential Reduction Products of the Nitrile Group

ReagentProduct Functional GroupNotes on Selectivity
H₂ / Raney Ni or Pd/CPrimary Amine (-CH₂NH₂)May also reduce the C=C double bond and/or the ester.
LiAlH₄Primary Amine (-CH₂NH₂)Will also reduce the ester group.
DIBAL-H (1 eq., low temp.)Aldehyde (-CHO)Generally chemoselective for the nitrile over the ester.

Derivatization of the Nitrile Group (e.g., to Amides, Tetrazoles)

The nitrile (-C≡N) group in Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate is a versatile functional group that can be converted into other important nitrogen-containing moieties, notably amides and tetrazoles. semanticscholar.orgnih.gov

Conversion to Amides: The transformation of the nitrile group to a primary amide (-CONH₂) is typically achieved through partial hydrolysis. This reaction can be catalyzed by either acids or bases. google.com Alkaline hydrolysis, for instance using potassium hydroxide in tert-butyl alcohol, provides a simple method for this conversion. acs.org Transition metal complexes have also been employed to catalyze the hydration of nitriles to amides with high selectivity. semanticscholar.org The choice of reaction conditions is crucial to prevent over-hydrolysis to the corresponding carboxylic acid.

Synthesis of Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source, most commonly sodium azide (NaN₃), to form a 5-substituted 1H-tetrazole ring. thieme-connect.comtandfonline.com This reaction is a cornerstone in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. thieme-connect.com The cycloaddition is frequently catalyzed by Lewis acids such as zinc(II) chloride, zinc bromide, or other metal salts, which activate the nitrile group towards nucleophilic attack by the azide ion. rsc.orgorganic-chemistry.orgresearchgate.net Various catalysts and reaction conditions have been developed to improve safety, reduce reaction times, and increase yields. thieme-connect.comtandfonline.com

Table 1: Representative Conditions for Nitrile Group Derivatization
TransformationReagents and ConditionsProduct Functional GroupReference
Amide SynthesisAlkaline hydrolysis (e.g., NaOH or KOH in aqueous alcohol)Primary Amide (-CONH₂) semanticscholar.orggoogle.comacs.org
Tetrazole SynthesisSodium Azide (NaN₃), Lewis Acid Catalyst (e.g., ZnCl₂, ZnBr₂) in a solvent like DMF or water5-Substituted 1H-Tetrazole thieme-connect.comtandfonline.comorganic-chemistry.orgresearchgate.net

Reactivity of the Thiophene Ring

The thiophene ring is an aromatic five-membered heterocycle that exhibits reactivity similar to that of benzene, albeit with some key differences. wikipedia.org It is considered an electron-rich aromatic system due to the participation of one of the sulfur atom's lone pairs in the π-electron sextet. derpharmachemica.comnih.gov

Ring Functionalization and Substitution Patterns

As an electron-rich aromatic ring, thiophene readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. derpharmachemica.comnih.gove-bookshelf.de These reactions are generally faster for thiophene than for benzene. nih.govuoanbar.edu.iq

The substitution pattern is highly regioselective. Electrophilic attack occurs preferentially at the C2 (α) position, which is adjacent to the sulfur atom. If the C2 and C5 positions are occupied, substitution then occurs at the C3 (β) position. derpharmachemica.compharmaguideline.com This preference is attributed to the greater ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) when the electrophile adds to the C2 position, as it allows for a resonance structure where the positive charge is delocalized onto the sulfur. In the case of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, the C2 position is already substituted. Therefore, electrophilic substitution would be directed primarily to the C5 position of the thiophene ring.

Table 2: Common Electrophilic Substitution Reactions of Thiophene
ReactionTypical ReagentsProductReference
HalogenationBr₂, Cl₂, I₂ in a suitable solventHalothiophene nih.gov
NitrationHNO₃/Acetic AnhydrideNitrothiophene e-bookshelf.de
SulfonationConcentrated H₂SO₄ or SO₃-pyridine complexThiophenesulfonic acid nih.gov
Friedel-Crafts AcylationAcyl chloride/Lewis Acid (e.g., AlCl₃, SnCl₄)Acylthiophene derpharmachemica.com

Stability and Aromaticity Considerations in Chemical Transformations

Thiophene possesses significant aromatic character, with a resonance energy stabilization of approximately 29 kcal/mol. uoanbar.edu.iq This value is greater than that of other five-membered heterocycles like furan (B31954) (16 kcal/mol) and pyrrole (B145914) (21 kcal/mol), but less than that of benzene (36 kcal/mol). derpharmachemica.comuoanbar.edu.iq

This aromatic stability has several consequences for its chemical reactivity. The thiophene ring is relatively stable and does not readily undergo reactions that would disrupt its aromaticity, such as oxidation of the sulfur atom. wikipedia.orgpharmaguideline.com Unlike typical sulfides, the sulfur in thiophene resists alkylation and oxidation under normal conditions. wikipedia.orgnih.gov This stability allows for a wide range of chemical transformations to be performed on substituents attached to the ring without affecting the ring itself. The aromaticity also drives the facile elimination of water or hydrogen sulfide (B99878) in certain thiophene synthesis pathways, such as the Paal-Knorr synthesis. derpharmachemica.com

Regioselectivity and Stereoselectivity in Chemical Transformations

The multiple reactive sites within Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate lead to important considerations of regioselectivity and stereoselectivity in its chemical transformations.

Regioselectivity: The molecule presents several distinct regions for potential reactions:

The Thiophene Ring: As discussed, electrophilic attack will occur regioselectively at the C5 position. Metalation, another key functionalization method, also typically occurs at the most acidic proton, which is at C5. researchgate.net

The α,β-Unsaturated System: The conjugated double bond is activated by both the nitrile and the ester groups, making it susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. This reaction would occur regioselectively at the carbon atom beta to the ester and nitrile groups (the C3 position of the butenoate chain).

The Nitrile and Ester Groups: These groups can undergo nucleophilic acyl substitution or addition reactions, respectively. For instance, the ester can be hydrolyzed or transesterified, while the nitrile can be hydrolyzed or reduced.

The specific reaction conditions employed will determine which of these sites reacts preferentially. For example, strongly basic conditions might favor Michael addition or deprotonation at the methyl group, while strong electrophiles under acidic conditions would favor substitution on the thiophene ring.

Stereoselectivity: The parent compound, Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, is typically synthesized via a Knoevenagel condensation, which generally favors the formation of the thermodynamically more stable E-isomer. The planarity of the thiophene-cyanoacrylate core is a key structural feature. nih.govnih.gov Chemical transformations can introduce new stereocenters. For example, a Michael addition to the C=C double bond will create a new chiral center at the alpha-carbon (C2 of the butenoate). The stereochemical outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions, with the potential for diastereoselective control if the nucleophile itself is chiral or if chiral catalysts are used. Similarly, reduction of the double bond would create a new stereocenter, and the stereoselectivity would be influenced by the steric hindrance posed by the bulky thiophene and ester groups.

Computational and Theoretical Investigations of Ethyl 2 Cyano 3 Thiophen 2 Yl but 2 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. For Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, DFT calculations would reveal fundamental aspects of its geometry, stability, and electronic properties.

A primary step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, this involves calculating the forces on each atom and minimizing the total energy of the molecule.

This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. A crucial aspect for this molecule would be to investigate its planarity. Studies on the similar compound, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, have shown that the non-hydrogen atoms, excluding the ethyl fragment, are nearly planar. DFT optimization would confirm if the additional methyl group in the butenoate structure alters this planarity.

Furthermore, molecules can exist in different spatial orientations or conformations. The ethyl ester group, in particular, can rotate, leading to different conformers. A conformational energy landscape analysis would map these different conformers and calculate their relative energies to identify the most stable (lowest energy) conformation and the energy barriers between them.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential. In a reaction, the HOMO is often the site of nucleophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital without electrons, capable of accepting them. Its energy is related to the electron affinity. The LUMO typically represents the site for electrophilic attack.

For Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, an FMO analysis would map the distribution of the HOMO and LUMO across the molecule. It would likely show the HOMO localized on the electron-rich thiophene (B33073) ring and the π-system of the double bond, while the LUMO would be concentrated on the electron-withdrawing cyano and ester groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following table is for illustrative purposes only, as specific data for Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate is not available.)

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO)

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. This allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions.

For Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, an ESP analysis would highlight the nucleophilic and electrophilic sites. The oxygen atoms of the ester group and the nitrogen of the cyano group would be expected to show regions of negative potential, indicating their role as hydrogen bond acceptors or sites of electrophilic attack. Conversely, the hydrogen atoms, particularly those on the thiophene ring, would exhibit positive potential. This analysis is valuable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study the behavior of molecules in their excited states, which is crucial for understanding how they interact with light. This method is used to calculate the electronic absorption spectra (like UV-Visible spectra) of molecules.

A TD-DFT calculation for Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. For this molecule, which contains a conjugated system of the thiophene ring and the cyano-substituted double bond, the primary absorption in the UV-Vis region would likely correspond to a π → π* transition. The analysis would identify which molecular orbitals are involved in this transition, providing insight into how the electron density shifts upon photoexcitation.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the mechanisms of organic reactions. MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity.

An MEDT study of a reaction involving Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, for example, a cycloaddition reaction, would analyze the flow of electron density between the reactants. This approach helps to classify reaction mechanisms as being driven by forward or reverse electron density flux.

To fully understand a reaction mechanism, it is essential to locate the transition state (TS)—the highest energy point along the reaction pathway. DFT calculations are used to find the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a potential reaction involving Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, this analysis would provide a complete energy profile. It would calculate the energies of the reactants, intermediates, transition states, and products. This allows for a quantitative understanding of the reaction's feasibility (thermodynamics) and speed (kinetics), clarifying the most likely pathway for the reaction to proceed.

Global and Local Electrophilicity/Nucleophilicity Descriptors

The reactivity of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can be rationalized through global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors provide a quantitative measure of the molecule's stability and its propensity to react at specific sites.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to a change in electron distribution. A higher HOMO-LUMO energy gap generally corresponds to greater kinetic stability and lower chemical reactivity. The global electrophilicity index quantifies the ability of a molecule to accept electrons.

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO Energy (EHOMO)--6.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO)--2.0Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.5Indicates chemical reactivity and kinetic stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.25Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25Represents resistance to charge transfer.
Global Softness (S)1 / (2η)0.22Reciprocal of hardness, indicates the molecule's polarizability.
Global Electrophilicity Index (ω)μ2 / (2η)4.01Quantifies the overall electrophilic nature of the molecule.

Local reactivity is described by Fukui functions (f(r)), which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate, the conjugated system provides multiple potential reactive centers. The carbon atom of the cyano group and the carbonyl carbon of the ester group are expected to be susceptible to nucleophilic attack. Conversely, the thiophene ring and the double bond are potential sites for electrophilic attack. The precise determination of these reactive sites would require detailed computational analysis of the molecule's electronic structure.

Quantum Chemical Characterization of Intermolecular Interactions

The supramolecular assembly and crystal packing of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate are governed by various non-covalent intermolecular interactions. Quantum chemical methods are instrumental in characterizing the nature and strength of these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking.

In the solid state, molecules of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate are likely to engage in various weak hydrogen bonds, such as C–H···O and C–H···N interactions, involving the hydrogen atoms of the thiophene ring and the ethyl group with the oxygen and nitrogen atoms of the ester and cyano functionalities of neighboring molecules. The planar nature of the thiophene ring and the cyanoacrylate moiety also facilitates π-π stacking interactions between adjacent molecules, further contributing to the stability of the crystal lattice. The orientation dependence of these interactions, particularly the electrostatic and dispersion components, plays a crucial role in determining the final crystal structure. acs.orgresearchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational tool used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.comnih.gov Such an analysis for Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate would reveal the relative importance of these forces in its intermolecular associations. For instance, studies on thiophene dimers have shown that while dispersion interactions are the major source of attraction, electrostatic interactions are highly dependent on the orientation of the molecules and are critical in defining the preferred geometry of the dimer. acs.orgresearchgate.net

Applications As Synthetic Intermediates and Functional Building Blocks

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the α,β-unsaturated nitrile system, combined with the presence of the thiophene (B33073) moiety, allows for its use in a variety of cyclization and multicomponent reactions to afford a rich diversity of heterocyclic structures.

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate is an excellent starting material for the synthesis of more complex thiophene-containing molecules, including thiophene-fused systems. The Gewald reaction, a multicomponent reaction that synthesizes 2-aminothiophenes from a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur, provides a foundational methodology for creating substituted thiophenes. organic-chemistry.orgnih.govumich.edu While the title compound itself is a substituted thiophene, its reactive sites can be further manipulated to build fused-ring systems. For instance, thieno[2,3-b]pyridines, a class of thiophene-fused pyridines with demonstrated biological activities, can be synthesized through pathways that could potentially utilize intermediates derived from ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate. nih.govnih.govmdpi.comekb.eg The synthesis of these fused systems often involves the initial construction of a substituted aminothiophene, followed by cyclization to form the pyridine (B92270) ring. researchgate.net

The general approach to synthesizing substituted thiophenes often involves the reaction of a compound containing an active methylene group with a source of sulfur, a reaction in which derivatives of ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can participate. conscientiabeam.com

Table 1: Examples of Thiophene-Fused Systems Synthesized from Related Precursors

Precursor Type Reaction Type Resulting Heterocycle
Substituted Aminothiophene Cyclization Thieno[2,3-b]pyridine

The electrophilic nature of the double bond in ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate makes it susceptible to nucleophilic attack by binucleophiles like hydrazine (B178648) and its derivatives, leading to the formation of pyrazole (B372694) rings. The reaction of α,β-unsaturated nitriles with hydrazine is a well-established method for pyrazole synthesis. nih.gov This reaction proceeds through a Michael addition followed by an intramolecular cyclization and elimination of a small molecule. The resulting pyrazoles can incorporate the thiophene moiety, leading to thiophene-substituted pyrazoles, which are of interest in medicinal chemistry. nih.govresearchgate.netsynergypublishers.com

Similarly, the reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) derivatives. The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, utilizes a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793). iau.ir While not a direct application of the title compound, analogous reactions with related activated alkenes suggest its potential in the synthesis of pyrimidine-based heterocycles. The reaction of ethyl cyanoacetate (B8463686) with aldehydes and thiourea is a known route to pyrimidine thiones. scirp.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles

Reagent Resulting Heterocycle
Hydrazine Hydrate Pyrazole
Phenylhydrazine N-Phenylpyrazole

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govsemanticscholar.org Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate is an ideal substrate for MCRs due to its multiple reactive centers. For example, in a Hantzsch-type reaction, it could potentially react with an aldehyde, a β-ketoester, and a source of ammonia (B1221849) to generate highly substituted dihydropyridine (B1217469) derivatives. derpharmachemica.com The synthesis of dihydropyrimidinones via the Biginelli condensation is another example of a multicomponent reaction where a similar activated alkene could be employed. iau.ir The ability to participate in such reactions makes this compound a valuable tool for generating libraries of structurally diverse molecules for biological screening. nih.govresearchgate.net

Role in the Design and Synthesis of Advanced Functional Materials

The electronic properties of the thiophene ring, coupled with the electron-withdrawing nature of the cyano and ester groups, make ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate an attractive building block for the synthesis of advanced functional materials with interesting optical and electronic properties.

The extended π-conjugation in molecules derived from ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can lead to compounds with strong absorption in the visible region of the electromagnetic spectrum, making them suitable as organic dyes. Coumarin (B35378) dyes, known for their fluorescence, are often synthesized using ethyl cyanoacetate as a key building block in condensation reactions with salicylaldehyde (B1680747) derivatives. google.comgoogle.commdpi.comresearchgate.net By analogy, ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate could be used to synthesize novel coumarin derivatives with a thiophene substituent, potentially tuning their photophysical properties. The incorporation of the thiophene ring can enhance the intramolecular charge transfer (ICT) character of the dye, which is a crucial feature for applications in dye-sensitized solar cells (DSSCs). nih.gov

Table 3: Potential Applications in Organic Dyes

Dye Class Synthetic Precursor Key Features
Coumarin Dyes Ethyl Cyanoacetate, Salicylaldehyde High Fluorescence Quantum Yield

Thiophene-based materials are widely used in organic electronics due to their excellent charge transport properties and environmental stability. mdpi.com Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can serve as a precursor for the synthesis of larger π-conjugated systems that can function as organic semiconductors. The presence of electron-withdrawing groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for their application in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, thiophene derivatives are used as hole transport materials in perovskite solar cells. researchgate.netresearchgate.net The ability to synthesize a variety of substituted thiophenes from this precursor allows for the fine-tuning of the electronic properties of the resulting materials for specific optoelectronic applications.

Intermediate in the Rational Design of Biologically Relevant Organic Compounds

Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate serves as a pivotal precursor in the rational design of organic compounds with potential biological relevance. Its chemical architecture, featuring a thiophene ring, an electron-deficient carbon-carbon double bond, and reactive cyano and ester functionalities, provides a versatile platform for systematic chemical modifications. This allows for the exploration of chemical space through the synthesis of derivative libraries, which is fundamental in medicinal chemistry for establishing structure-activity relationships and for developing novel molecular frameworks.

Synthesis of Compounds for Structure-Activity Relationship Studies (focused on chemical modifications)

Modifications typically target the thiophene ring, the ethyl ester group, or the cyano group. By introducing different substituents onto the thiophene ring, chemists can systematically alter the electronic and steric properties of the molecule. For instance, the synthesis of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate introduces a methyl group at the 3-position of the thiophene ring. nih.gov This seemingly minor addition can significantly impact the molecule's conformation and intermolecular interactions. nih.govresearchgate.net Similarly, other positions on the thiophene ring can be functionalized to create a diverse set of analogs for SAR exploration.

The interactive table below details examples of chemical modifications made to the parent structure for the purpose of SAR studies.

Parent Compound Modification Site Modification Type Resulting Compound
Ethyl 2-cyano-3-(thiophen-2-yl)acrylateThiophene Ring (Position 3)MethylationEthyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate
Ethyl 2-cyano-3-(thiophen-2-yl)acrylateAryl MoietyReplacement of Thiophene with Phenyl(E)-ethyl-2-cyano-3-(phenyl)acrylate
Ethyl 2-cyano-3-(thiophen-2-yl)acrylateAryl MoietyReplacement of Thiophene with Furan (B31954)(E)-ethyl-2-cyano-3-(furan-2-yl)acrylate nih.gov
Ethyl 2-cyano-3-(thiophen-2-yl)acrylateAryl MoietyReplacement of Thiophene with Pyrrole (B145914)(E)-ethyl-2-cyano-3-(1H-pyrrol-2-yl)acrylate nih.gov

Precursors for Analogs with Modified Structural Motifs

Beyond simple functional group modifications, Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate and related cyanoacrylates are highly effective precursors for the synthesis of more complex heterocyclic systems. nih.gov The inherent reactivity of the α,β-unsaturated system, combined with the cyano and ester groups, allows these molecules to participate in a variety of cyclization and cycloaddition reactions, leading to the formation of diverse structural motifs.

This synthetic utility enables the transformation of the initial thiophene-based acrylate (B77674) scaffold into entirely new ring systems. For example, compounds containing the cyanoacetamide moiety, which can be derived from the corresponding ethyl cyanoacetate derivative, are used to construct a range of fused and non-fused heterocycles. These reactions often involve intramolecular cyclization or condensation with other reagents to build rings such as pyrazoles, pyridines, pyrimidines, and thiazoles. nih.gov The strategic choice of reaction partners and conditions allows chemists to direct the synthesis toward specific, structurally distinct analogs, significantly expanding the molecular diversity accessible from this common intermediate.

Utility in Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are a cornerstone of modern synthetic chemistry due to their high efficiency and atom economy. Ethyl cyanoacetate, a key precursor to the title compound, is a well-established and versatile component in various MCRs. Its reactivity allows for the rapid construction of complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

A prominent example is the use of ethyl cyanoacetate in the synthesis of substituted pyrimidines. In a Biginelli-type reaction, an aromatic aldehyde (such as thiophene-2-carboxaldehyde), ethyl cyanoacetate, and thiourea can be condensed in a one-pot procedure to yield highly functionalized dihydropyrimidine (B8664642) thiones. researchgate.net This reaction proceeds with high efficiency, assembling the complex heterocyclic core in a single step.

Similarly, precursors derived from the Knoevenagel condensation of aldehydes and active methylene compounds are instrumental in the synthesis of 2-amino-4H-pyrans. In a typical three-component reaction, an aldehyde, malononitrile, and a β-ketoester like ethyl acetoacetate (B1235776) are reacted together, often under catalysis, to afford the 4H-pyran ring system. scielo.org.mx The versatility of these MCRs allows for the creation of large libraries of diverse heterocyclic compounds by simply varying the individual starting components, highlighting the synthetic power and efficiency gained by employing intermediates like Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate and its precursors in such convergent strategies.

Advanced Derivatization and Analog Development

Modification of the Ester Moiety for Functional Group Interconversion

The ethyl ester group is a prime site for functional group interconversion, enabling the synthesis of analogs with altered polarity, reactivity, and chelating properties. Standard organic transformations can be applied to convert the ester into other key functional groups.

Hydrolysis: Treatment with aqueous acid or base cleaves the ester bond to yield the corresponding carboxylic acid, 2-cyano-3-(thiophen-2-yl)but-2-enoic acid. This introduces a protic, acidic functional group that can participate in hydrogen bonding or serve as a handle for further reactions, such as amide bond formation.

Reduction: The use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality to a primary alcohol. This transformation yields (2E)-2-(hydroxymethyl)-3-(thiophen-2-yl)but-2-enenitrile, converting the electron-withdrawing ester into a more flexible and nucleophilic alcohol group.

Transesterification: By reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst, the ethyl group can be exchanged for other alkyl or aryl groups. This process, known as transesterification, is a straightforward method for synthesizing a library of ester analogs with varying steric and electronic properties.

Amidation: Direct reaction with amines can convert the ester into the corresponding amide. This reaction is often facilitated by heating or the use of specific catalysts and provides access to a class of derivatives with distinct hydrogen-bonding capabilities and structural features.

Table 1: Functional Group Interconversions at the Ester Moiety
TransformationReagentsProduct Functional GroupResulting Compound Name
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid2-cyano-3-(thiophen-2-yl)but-2-enoic acid
Reduction1) LiAlH₄ 2) H₂OPrimary Alcohol(2E)-2-(hydroxymethyl)-3-(thiophen-2-yl)but-2-enenitrile
TransesterificationR-OH, H⁺ or RO⁻New EsterAlkyl 2-cyano-3-(thiophen-2-yl)but-2-enoate
AmidationR₂NH, heatAmide2-cyano-N,N-dialkyl-3-(thiophen-2-yl)but-2-enamide

Diversification at the Nitrile Group for New Chemical Functionalities

The nitrile group is a versatile functional group that can be transformed into a variety of other nitrogen-containing moieties. wikipedia.org Its strong electron-withdrawing nature activates the adjacent double bond, but the group itself is also susceptible to nucleophilic attack and reduction. libretexts.org

Hydrolysis to Amides and Carboxylic Acids: Similar to the ester, the nitrile group can be hydrolyzed under acidic or basic conditions. chemistrysteps.comebsco.com Partial hydrolysis, often achievable under controlled acidic conditions, yields the corresponding primary amide. More vigorous or prolonged hydrolysis leads to the complete conversion to a carboxylic acid, with the loss of ammonia (B1221849). chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. chemistrysteps.com The resulting imine intermediate is then hydrolyzed upon aqueous workup to yield a ketone, providing a robust method for carbon-carbon bond formation at this position. libretexts.orgchemistrysteps.com

Table 2: Chemical Transformations of the Nitrile Group
TransformationTypical ReagentsIntermediateFinal Product Functional Group
Partial HydrolysisH₂SO₄ (conc.), H₂O, heat-Amide
Full HydrolysisH₃O⁺ or OH⁻, prolonged heatAmideCarboxylic Acid
Reduction1) LiAlH₄, Et₂O 2) H₂OImine anion complexPrimary Amine
Reaction with Grignard Reagent1) R-MgX, Et₂O 2) H₃O⁺Imine saltKetone

Systematic Introduction of Substituents onto the Thiophene (B33073) Ring and Butenoate Chain

The properties of the core molecule can be systematically tuned by introducing substituents at various positions on both the thiophene ring and the butenoate chain.

Thiophene Ring Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The position of substitution (typically the C5 position, which is para to the butenoate substituent) is directed by the existing group. However, the butenoate side chain is electron-withdrawing, which deactivates the ring towards electrophilic attack. A more versatile and common strategy involves using a pre-functionalized thiophene derivative as the starting material for the initial condensation reaction. jcu.edu.au For instance, starting with 5-bromo-2-acetylthiophene would yield a product with a bromine atom on the thiophene ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Stille) to introduce a wide variety of aryl or alkyl groups. jcu.edu.au

Butenoate Chain Substitution: Direct modification of the butenoate chain post-synthesis is generally difficult. A more effective approach is to introduce diversity by modifying the starting materials of the Knoevenagel condensation. The parent compound is synthesized from 2-acetylthiophene (B1664040) and ethyl cyanoacetate (B8463686). By replacing 2-acetylthiophene with other ketones (e.g., 1-(thiophen-2-yl)propan-1-one), the methyl group on the butenoate chain can be systematically replaced with other alkyl groups (e.g., ethyl). This allows for the exploration of steric and electronic effects originating from this position.

Table 3: Analog Synthesis via Modified Starting Materials
Starting KetoneStarting CyanoacetateSubstituent on Butenoate Chain (at C3)Ester Group
2-AcetylthiopheneEthyl cyanoacetateMethylEthyl
5-Bromo-2-acetylthiopheneEthyl cyanoacetateMethyl (on a 5-bromothiophene)Ethyl
1-(Thiophen-2-yl)propan-1-oneEthyl cyanoacetateEthylEthyl
2-AcetylthiopheneMethyl cyanoacetateMethylMethyl

Synthesis of Polymeric and Oligomeric Structures Incorporating the Butenoate Unit

The presence of an activated carbon-carbon double bond and a polymerizable thiophene ring makes ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate an attractive monomer for creating novel polymers and oligomers.

Polymerization via the Butenoate Double Bond: Cyanoacrylates are well-known for their rapid anionic polymerization, often initiated by weak bases like moisture. mdpi.com This reactivity can be harnessed to produce polyacrylate-type polymers where the thiophene group is a pendant side chain. Radical polymerization is also possible under specific conditions, typically requiring acidic stabilizers to suppress the anionic pathway. mdpi.com The resulting polymers would possess a flexible aliphatic backbone with regularly spaced, functional thiophene units.

Polymerization via the Thiophene Ring: The thiophene moiety itself is a fundamental building block for conducting polymers. researchgate.net If the monomer is first functionalized with halogens (e.g., at the C5 position), it can undergo metal-catalyzed cross-coupling polymerizations like Suzuki or Stille polycondensation to form conjugated polymers. rsc.orgrsc.org Alternatively, oxidative polymerization (chemical or electrochemical) can directly link thiophene units, creating a conjugated polythiophene backbone. acs.org These approaches would lead to rigid, conjugated polymers whose electronic and optical properties are modulated by the pendant cyano-butenoate groups.

Table 4: Potential Polymerization Strategies
Polymerization StrategyReactive SiteTypical Initiator/CatalystResulting Polymer BackbonePendant Group
Anionic PolymerizationButenoate C=C bondWeak bases (e.g., H₂O, amines)Aliphatic (Polyacrylate-like)-C(CN)(COOEt)-C(CH₃)(Thiophene)
Radical PolymerizationButenoate C=C bondAIBN, Benzoyl peroxideAliphatic (Polyacrylate-like)-C(CN)(COOEt)-C(CH₃)(Thiophene)
Oxidative PolymerizationThiophene Ring (C-H bonds)FeCl₃ or ElectrochemicalConjugated (Polythiophene)-C(CH₃)=C(CN)(COOEt)
Cross-Coupling PolymerizationFunctionalized Thiophene Ring (e.g., C-Br)Pd or Ni catalystsConjugated (Polythiophene)-C(CH₃)=C(CN)(COOEt)

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The primary route to synthesizing Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate is the Knoevenagel condensation. Future research will focus on developing novel catalytic systems that enhance efficiency, sustainability, and yield. The classic Knoevenagel reaction often employs basic catalysts like piperidine (B6355638) or ammonia (B1221849), but contemporary research is moving towards more environmentally benign and reusable alternatives. orientjchem.orgthermofisher.com

A significant research thrust is the application of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture and potential for recyclability. nih.gov Nanoparticle-based catalysts, such as calcium ferrite (B1171679) (CaFe₂O₄) or ternary nanocomposites like CdS/CeO₂/Ag₃PO₄, have shown high efficacy in related Knoevenagel condensations, often under milder conditions and in shorter reaction times. orientjchem.orgnih.govnih.gov Investigating these and other metal oxide or mixed-metal oxide catalysts for the synthesis of the target compound could lead to greener and more economical production protocols. orientjchem.orgresearchgate.net The goal is to overcome the drawbacks of traditional methods, which can include long reaction times, the use of hazardous solvents, and difficulty in catalyst recovery. orientjchem.org

Table 1: Potential Catalytic Systems for Future Investigation
Catalyst TypePotential Catalyst ExampleAnticipated AdvantagesKey Research Objective
Heterogeneous NanoparticlesCalcium Ferrite (CaFe₂O₄)High efficiency, reusability, mild reaction conditions. orientjchem.orgOptimize catalyst loading and reaction parameters for maximum yield.
Ternary NanocompositesCdS/CeO₂/Ag₃PO₄High catalytic activity under gentle conditions. nih.govnih.govAssess substrate scope and catalyst stability over multiple cycles.
Functionalized Mesoporous SilicaAlanine-functionalized MCM-41Strongly anchored catalytic sites, high selectivity. researchgate.netEvaluate the effect of pore size and functional group density on reaction rate.
BiocatalystsPorcine Pancreatic Lipase (PPL)Operation at neutral pH, potential for high selectivity. researchgate.netInvestigate enzyme promiscuity and compatibility with organic co-solvents.

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

The structure of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate allows for the potential creation of chiral centers, particularly through modifications of the butenoate backbone. Asymmetric synthesis to produce enantiomerically pure derivatives is a critical area for future exploration, as stereochemistry is paramount in pharmaceutical and biological applications. The advancement in asymmetric catalysis offers a powerful toolkit for this purpose. nih.gov

Organocatalysis, utilizing small chiral organic molecules, presents a promising avenue. Chiral bifunctional catalysts, such as amine-squaramides or thioureas, have been successfully employed in asymmetric vinylogous Michael additions to create chiral butyrolactams with excellent stereocontrol. rsc.orgnih.gov Applying these catalytic systems to reactions involving the thiophene-butenoate scaffold could yield optically active products. rsc.org Another approach involves the use of chiral metal complexes, for instance, those based on copper-NHC (N-heterocyclic carbene) or pinane-derived aminodiols, which have proven effective in the enantioselective synthesis of substituted boronates and alcohols, respectively. nih.govmdpi.com Research in this area would focus on designing catalysts that can effectively control the stereochemical outcome of additions to the butenoate system.

Table 2: Proposed Asymmetric Methodologies
MethodologyCatalyst ClassPotential Catalyst ExampleTarget Chiral ProductExpected Outcome
Asymmetric Vinylogous AdditionOrganocatalystChiral Amine-Squaramideγ-Substituted Thiophene-ButenoatesHigh diastereoselectivity and enantioselectivity. rsc.org
Enantioselective Conjugate AdditionChiral Metal ComplexPinane-based Aminodiols with DiethylzincChiral Butanoates with a Stereocenter at the γ-positionModerate to good enantiomeric excess (ee). mdpi.com
Enantioselective HydroborationChiral Metal ComplexCopper-(S,S)-Ph-BPEChiral Allenyl or Allyl Boronate DerivativesAccess to versatile chiral building blocks. chemrxiv.org

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalability

For any compound with potential industrial applications, scalability is a crucial consideration. Transitioning the synthesis of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. chim.it Flow reactors provide superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to handle hazardous reagents more safely due to the small reaction volumes at any given moment. chim.itresearchgate.netalmacgroup.com

The Knoevenagel condensation is well-suited for flow chemistry, and studies using monolithic microreactors with grafted amine groups have demonstrated nearly complete substrate conversion in minutes. nih.gov Applying this technology would involve designing a flow setup where solutions of 2-acetylthiophene (B1664040) and ethyl cyanoacetate (B8463686) are pumped through a heated channel packed with a solid-supported catalyst. This approach aligns with the needs of continuous manufacturing, where consistent product quality and high throughput are essential. researchgate.net Given that cyanoacrylates, a related class of compounds, are widely used in industrial adhesives, developing continuous production methods for their thiophene-based analogs could open new commercial opportunities. incurelab.comaronalpha.netzdschemical.comassemblymag.com Scalability can be achieved not just by increasing reactor size but by operating for longer durations or by "numbering up" (running multiple reactors in parallel). chim.itresearchgate.net

Table 3: Comparison of Batch vs. Continuous Flow Synthesis
ParameterTraditional Batch ProcessContinuous Flow Process
Heat Transfer Limited by surface-area-to-volume ratioExcellent, due to high surface-area-to-volume ratio. chim.it
Scalability Complex, requires process re-optimizationStraightforward (longer run time, numbering-up). researchgate.netalmacgroup.com
Safety Higher risk with large volumes of reagentsInherently safer with small internal volumes. researchgate.net
Process Control Less precise control over temperature and mixingPrecise control of residence time and reaction conditions. chim.itnih.gov
Productivity Limited by reactor size and cycle timePotentially very high for kilogram-to-ton scale production. chim.itresearchgate.net

Advanced Mechanistic Studies Using Combined Spectroscopic and Computational Methods

A deep understanding of the reaction mechanism is fundamental to optimizing the synthesis of Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate and designing better catalysts. Future research should employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate the precise pathway of its formation via the Knoevenagel condensation.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, can be used to monitor the reaction in real-time, allowing for the direct observation of surface intermediates on the catalyst. researchgate.netdntb.gov.uadntb.gov.ua This can reveal how reactants like ethyl cyanoacetate adsorb onto a catalyst surface and transform into reactive species. researchgate.net These experimental observations can be complemented by computational studies, particularly using Density Functional Theory (DFT). acs.org DFT calculations can map the entire reaction energy profile, identifying transition states and key intermediates, such as carbinolamine, iminium, and enolate ions. acs.orgdntb.gov.ua This combined approach can clarify the rate-determining step and explain the influence of different catalyst properties (e.g., acidity and basicity) on reaction outcomes, guiding the rational design of more efficient catalysts. researchgate.netacs.org

Table 4: Proposed Mechanistic Investigation Plan
MethodologyTechnique/ApproachInformation to be Gained
Spectroscopic Analysis In-situ FTIR SpectroscopyIdentification of surface-adsorbed species and reaction intermediates. researchgate.netdntb.gov.ua
Kinetic Studies (e.g., via HPLC)Determination of reaction rates and order under various conditions. nih.gov
Computational Modeling Density Functional Theory (DFT)Calculation of transition state energies and reaction pathways. acs.org
Molecular Dynamics (MD)Simulation of solvent effects and catalyst-substrate interactions.

Design of Next-Generation Thiophene-Butenoate Scaffolds for Tailored Synthetic Applications

Beyond optimizing its own synthesis, Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate serves as an excellent starting point for the design of next-generation molecular scaffolds. The thiophene (B33073) ring is a privileged structure in medicinal chemistry and materials science, known for its presence in numerous bioactive compounds and organic electronic materials. nih.govespublisher.comresearchgate.net By systematically modifying the core structure, new compounds with tailored properties can be developed.

Future synthetic efforts could focus on several areas. First, introducing various substituents onto the thiophene ring (e.g., alkyl, aryl, or halogen groups) could modulate the electronic properties and biological activity of the molecule. nih.govmdpi.com Second, the cyano and ester groups on the butenoate chain can be chemically transformed into other functional groups (e.g., amides, carboxylic acids), creating a library of derivatives. mdpi.comacs.org This "substitution oriented screening" approach allows for the exploration of a diverse chemical space to identify molecules with desired functions, such as inhibitory activity against specific enzymes or unique optical properties. nih.gov Such novel scaffolds could find applications as anti-inflammatory agents, neuroprotective compounds, or components in organic semiconductors. nih.govespublisher.com

Table 5: Strategies for Designing Novel Thiophene-Butenoate Scaffolds
Modification StrategyExample ModificationPotential Application AreaRationale
Substitution on Thiophene RingAdd methyl or phenyl groups at the 4- or 5-position.Medicinal ChemistryTune lipophilicity and steric interactions for enzyme binding. nih.gov
Functional Group InterconversionConvert the ethyl ester to a primary or secondary amide.Bioactive CompoundsIntroduce new hydrogen bonding capabilities. mdpi.com
Backbone Extension/CyclizationUse the butenoate as a dienophile in Diels-Alder reactions.Complex Molecule SynthesisCreate polycyclic thiophene-containing structures.
PolymerizationIncorporate the molecule as a monomer into a polymer chain.Materials ScienceDevelop novel conductive or photoactive polymers. espublisher.com

Q & A

Basic: What synthetic methodologies are commonly employed for Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate?

The compound is typically synthesized via multi-step routes involving Knoevenagel condensation or nucleophilic substitution. For example, derivatives with thiophene and cyano groups are prepared by reacting ethyl cyanoacetate with thiophene-2-carbaldehyde in the presence of catalytic piperidine. Solvent systems like benzene:ethyl acetate (4:1) are used for purification, and yields are optimized by controlling reaction time and temperature . Advanced variants may incorporate quinoxaline or coumarin moieties via Suzuki coupling or palladium-catalyzed cross-coupling reactions .

Basic: How is spectroscopic characterization (NMR, MS, elemental analysis) conducted for this compound?

  • NMR : Assignments are made using 1H, 13C, and HMQC spectra. For example, HMQC correlations in ethyl but-2-enoate derivatives help identify carbon-proton couplings (e.g., ester carbonyl at ~168 ppm correlates with protons at ~4.2 ppm for the ethyl group) .
  • Mass spectrometry (MS) : High-resolution MS (e.g., [M+] at m/z 600.1036) confirms molecular weight and fragmentation patterns .
  • Elemental analysis : Percentages of C, H, N, and S are validated against calculated values (e.g., C: 68.10%, H: 3.53%, N: 7.01%, S: 10.69%) to confirm purity .

Advanced: What computational approaches predict electronic properties like HOMO-LUMO gaps and charge transport?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate frontier molecular orbitals. For thiophene-containing derivatives, HOMO is localized on electron-rich thiophene/quinoxaline units, while LUMO resides on the cyanoacrylate moiety. Narrow energy gaps (e.g., 2.09–2.20 eV) correlate with visible-light absorption (380–550 nm). Ionization potentials (e.g., −6.45 eV) and electron injection efficiencies (ΔGinject) are computed to assess suitability for organic photovoltaics .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) data refined for structural validation?

SHELXL is the standard software for refinement. Key steps include:

  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Structure solution : Direct methods (SHELXS) for phase determination.
  • Refinement : Anisotropic displacement parameters for non-H atoms, with H atoms placed geometrically. R factors < 0.06 (e.g., R = 0.057) ensure accuracy. The thiophene ring planarity and ester group conformation are validated using dihedral angles and torsion restraints .

Advanced: How are biological activities (e.g., antimicrobial) evaluated methodologically?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against multi-resistant strains (e.g., Staphylococcus aureus). Derivatives like acrylamide-thiophene hybrids show MIC values of 4–6 μM/mL via broth microdilution .
  • Anti-inflammatory/antioxidant assays : DPPH radical scavenging and carrageenan-induced paw edema models in rodents, with IC50 values calculated for structure-activity relationships (SAR) .

Advanced: How to resolve contradictions between experimental and computational data (e.g., Voc vs. ΔGinject)?

Discrepancies in open-circuit voltage (Voc) and electron injection efficiency (ΔGinject) may arise from solvent effects or approximations in DFT. For example, compound 6 in has higher Voc (0.96 eV) than 7 (0.84 eV) due to better excited-state lifetime alignment. Validate via time-resolved spectroscopy (e.g., transient absorption) and adjust computational models (e.g., including solvation with PCM) .

Basic: What solvents and conditions optimize crystallization for SC-XRD?

Slow evaporation from ethanol or dichloromethane at 4°C yields suitable crystals. For ethyl 2-cyanoacrylate derivatives, a 1:1 mixture of ethyl acetate and hexane is effective. Crystal morphology is monitored via polarized light microscopy .

Advanced: How do substituents on the thiophene ring modulate optoelectronic properties?

Electron-donating groups (e.g., methoxy) lower the LUMO energy, enhancing charge transfer. For example, ethylenedioxythiophene substituents reduce the energy gap by 0.11 eV compared to unsubstituted thiophene, improving light-harvesting efficiency (LHE) in solar cells .

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Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.